

Application Notes and Protocols for Labeling Antibodies with (R)-Tco4-peg7-NH2

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Compound of Interest

Compound Name: (R)-Tco4-peg7-NH2

Cat. No.: B15621764

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This document provides a comprehensive guide for the covalent labeling of antibodies with **(R)-Tco4-peg7-NH2**. This reagent is an amine-reactive, PEGylated trans-cyclooctene (TCO) derivative used in bioorthogonal chemistry, particularly for the pre-targeted delivery of imaging agents or therapeutic payloads. The inclusion of a PEG7 linker enhances aqueous solubility and minimizes steric hindrance, while the axial configuration of the TCO moiety, often associated with the (R)-stereoisomer, offers increased reactivity in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines.

Introduction

The labeling of antibodies with TCO moieties is a cornerstone of pre-targeted therapeutic and diagnostic strategies. This two-step approach involves the initial administration of a TCO-modified antibody that binds to a specific target, followed by a smaller, rapidly clearing tetrazine-conjugated molecule that "clicks" to the TCO-labeled antibody at the target site. This method significantly improves the therapeutic window and imaging contrast by uncoupling the long circulation time of the antibody from the rapid clearance of the active agent.

The **(R)-Tco4-peg7-NH2** reagent facilitates the attachment of the highly reactive TCO group to primary amines (e.g., lysine residues) on the antibody surface via a stable amide bond. The extended PEG7 linker provides flexibility and hydrophilicity, which can help to preserve the antibody's immunoreactivity and improve the accessibility of the TCO group for subsequent ligation with a tetrazine.

Quantitative Data Summary

The efficiency of antibody labeling and the recovery of the final conjugate are critical parameters for successful application. The following tables summarize typical quantitative data obtained during the labeling process.

Parameter	Typical Values	Notes
Molar Excess of TCO Reagent	5x to 20x	Higher molar excess generally leads to a higher Degree of Labeling (DOL).
Degree of Labeling (DOL)	2 to 10 TCOs per antibody	The optimal DOL depends on the specific antibody and its application.
Antibody Recovery (Post-Purification)	75% to >95%	Recovery can vary based on the purification method and the specific antibody.
Stability of TCO-Antibody Conjugate	Half-life of several days in vivo	Stability can be affected by trans-cis isomerization, which may be influenced by serum components.

Table 1: Key Parameters in Antibody Labeling with TCO-NHS Esters.

Molar Excess of TCO Reagent	Resulting Degree of Labeling (DOL)	Reference
5x	~4	[1]
10x	~2.6	[2]
10x	~8	[1]
15x	~10	[1]

Table 2: Correlation between Molar Excess and Degree of Labeling.[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with **(R)-Tco4-peg7-NH2**.

Antibody Preparation

Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer, free of any amine-containing substances that could compete with the labeling reaction.

Materials:

- Antibody solution (e.g., in PBS with sodium azide or other stabilizers)
- Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)
- Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassettes (10K MWCO)
- Microcentrifuge

Procedure:

- Buffer Exchange:

- If using a desalting spin column, equilibrate the column with the amine-free reaction buffer according to the manufacturer's instructions.
- Apply the antibody solution to the column and centrifuge to collect the antibody in the new buffer.
- If using dialysis, dialyze the antibody solution against the reaction buffer at 4°C for at least 4 hours, with at least two buffer changes.
- Concentration Adjustment:
 - Measure the concentration of the antibody solution using a spectrophotometer at 280 nm.
 - Adjust the concentration to 2-5 mg/mL with the reaction buffer.

Labeling Reaction

This protocol is for a typical labeling reaction. The optimal molar excess of the TCO reagent may need to be determined empirically for each antibody.

Materials:

- Prepared antibody in amine-free buffer
- **(R)-Tco4-peg7-NH2** (or a TCO-PEG-NHS ester)
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction tubes
- Pipettes

Procedure:

- Prepare TCO Reagent Stock Solution:
 - Immediately before use, dissolve the **(R)-Tco4-peg7-NH2** in anhydrous DMSO to a concentration of 10 mM.

- Calculate Required Volume of TCO Reagent:
 - Determine the moles of antibody in your reaction.
 - Calculate the volume of the 10 mM TCO stock solution needed for the desired molar excess (e.g., 10-fold molar excess).
- Perform the Labeling Reaction:
 - Add the calculated volume of the TCO stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody precipitation.
 - Gently mix the solution by pipetting.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Antibody

Excess, unreacted TCO reagent must be removed from the labeled antibody.

Materials:

- Labeled antibody solution
- Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
- Storage buffer (e.g., PBS, pH 7.4)
- Microcentrifuge

Procedure:

- Equilibrate the Desalting Column:
 - Equilibrate a desalting spin column with the desired storage buffer according to the manufacturer's protocol.
- Purify the Conjugate:

- Apply the labeling reaction mixture to the equilibrated column.
- Centrifuge to collect the purified TCO-labeled antibody.

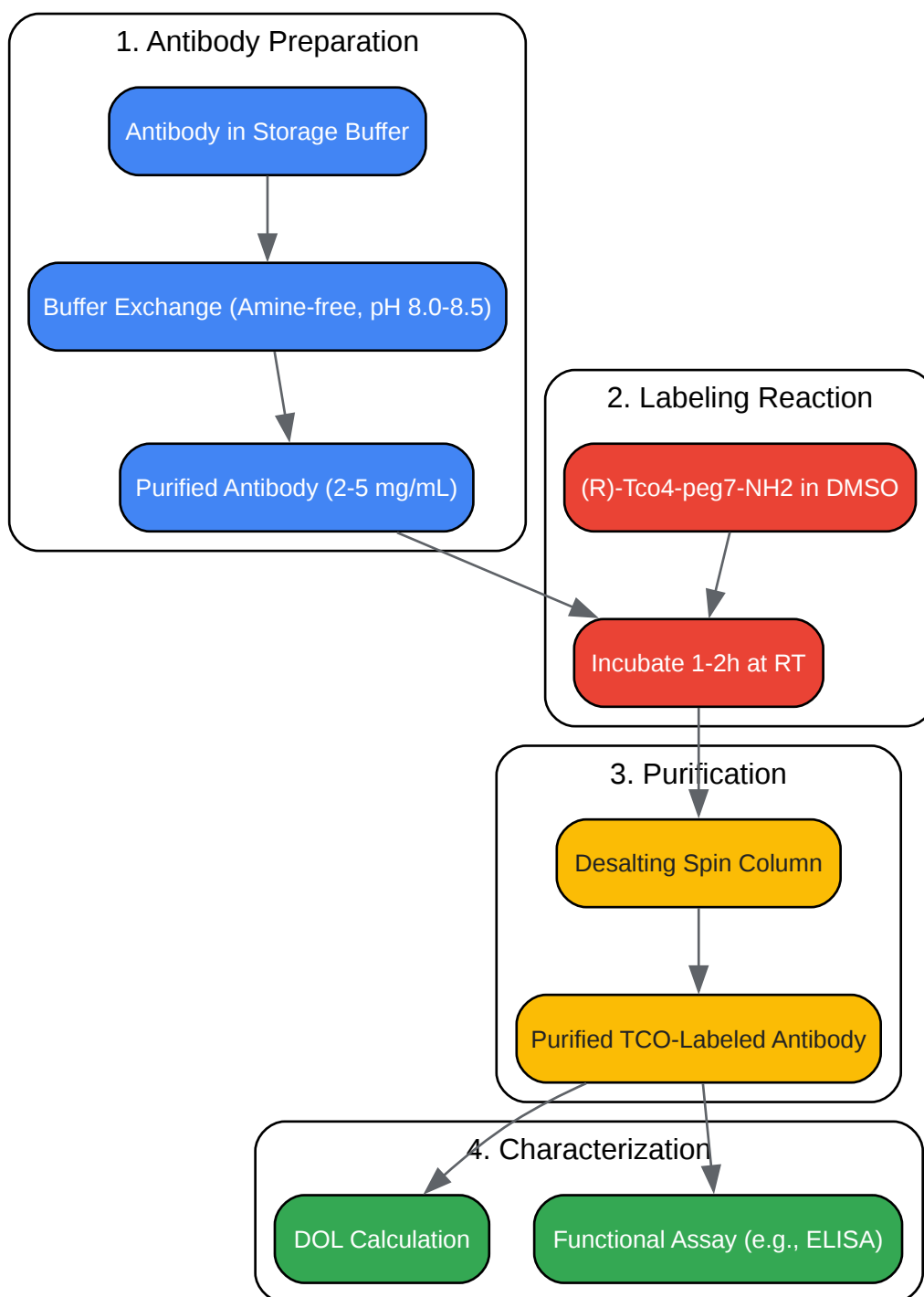
Characterization of the Labeled Antibody

Degree of Labeling (DOL) Determination: The DOL, or the average number of TCO molecules per antibody, can be determined using various methods. If the TCO reagent contains a UV-active tracer, the DOL can be calculated from the absorbance at 280 nm and the specific wavelength of the tracer.^[1] Alternatively, mass spectrometry can be used to determine the mass shift upon conjugation.

Functional Analysis: It is recommended to perform a functional assay (e.g., ELISA) to confirm that the labeling process has not significantly compromised the antigen-binding affinity of the antibody.^[1]

Visualizations

Experimental Workflow

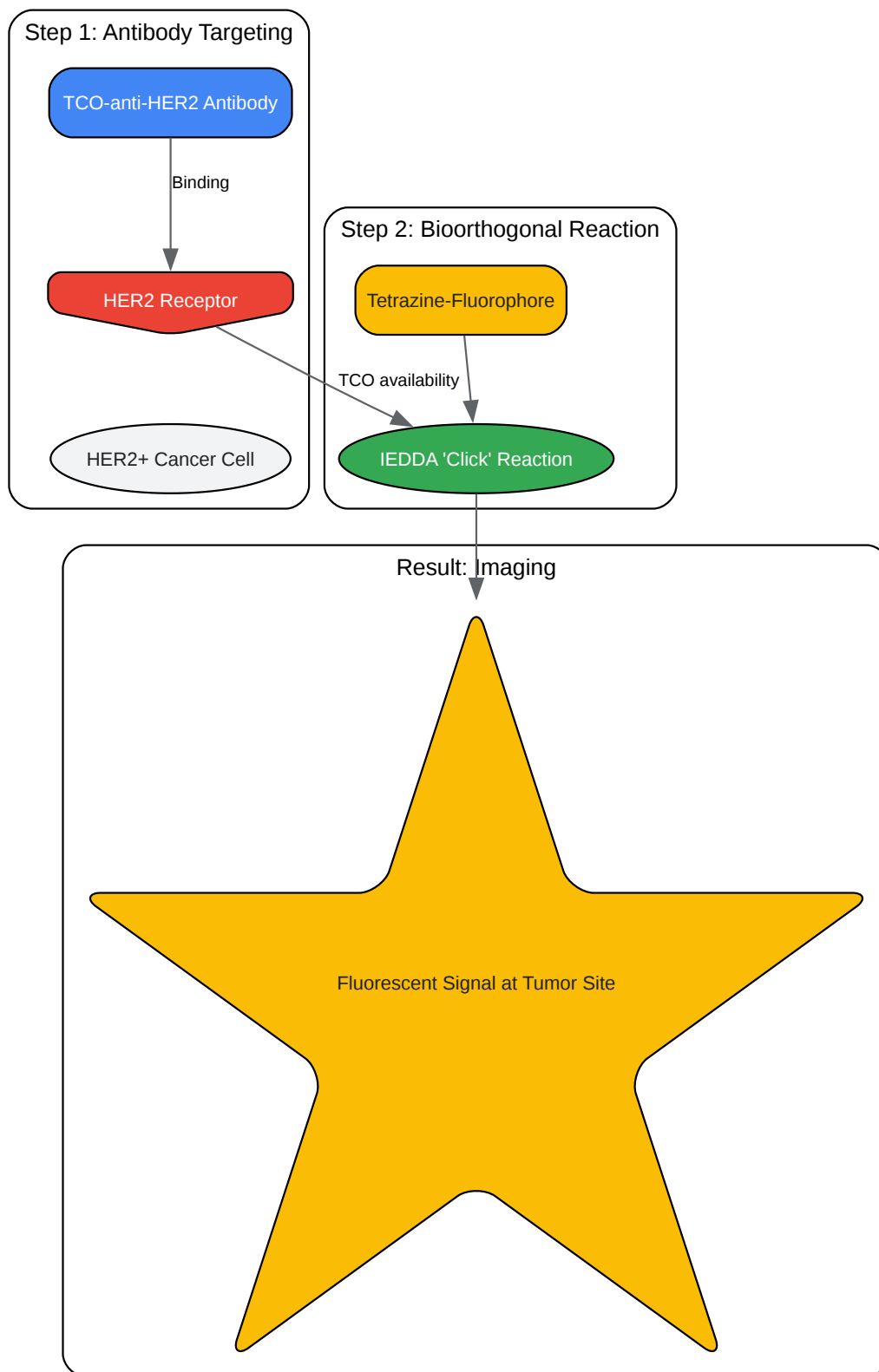


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Caption: Workflow for labeling antibodies with (R)-Tco4-peg7-NH2.

Pre-Targeted Imaging of HER2-Positive Cancer Cells

The following diagram illustrates the application of a TCO-labeled anti-HER2 antibody in a pre-targeted imaging strategy.



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Caption: Pre-targeted imaging of HER2+ cells using a TCO-antibody.

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References

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- [2. research.tue.nl \[research.tue.nl\]](#)
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